Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral pyrrolidine-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including a benzoylphenyl moiety and a benzyl-substituted pyrrolidine ring, make it a valuable intermediate for the synthesis of biologically active compounds. The stereospecific (S)-configuration at the pyrrolidine center enhances its utility in enantioselective synthesis. This compound exhibits favorable physicochemical properties, such as moderate solubility and stability, facilitating its use in drug discovery and development. Its well-defined chiral scaffold is advantageous for studying structure-activity relationships in targeted therapeutic agents, particularly in neurological and inflammatory pathways.
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide structure
96293-17-3 structure
Product Name:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
CAS No:96293-17-3
MF:C25H24N2O2
MW:384.470266342163
MDL:MFCD00145260
CID:809911
PubChem ID:354335054
Update Time:2025-05-19

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
    • FD1115
    • (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
    • (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
    • N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
    • [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
    • AK327439
    • IPSABLMEYFYEHS-QHCPKHFHSA-N
    • SBB001753
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
    • (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
    • (S)-2-(N-Benzylprolyl)aminobenzophenone
    • CS-0011031
    • SCHEMBL601411
    • (s)-n-benzylproline (2-benzoylphenyl)amide
    • AKOS001756321
    • DTXSID90359670
    • 96293-17-3
    • MFCD00145260
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • B5519
    • WDA29317
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • DB-322111
    • AS-10082
    • (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • MDL: MFCD00145260
    • Inchi: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
    • InChI Key: IPSABLMEYFYEHS-QHCPKHFHSA-N
    • SMILES: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 384.18400
  • Monoisotopic Mass: 385.191603
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 49.4
  • Surface Charge: 1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1573 (rough estimate)
  • Melting Point: 98.0 to 102.0 deg-C
  • Boiling Point: 606°C at 760 mmHg
  • Flash Point: 320.3±31.5 °C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 49.41000
  • LogP: 4.53160
  • λmax: 240(MeOH)(lit.)
  • Solubility: Not available
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Security Information

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Pricemore >>

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(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; > 1 °C; 0 °C → 40 °C
1.2 Reagents: Tripotassium phosphate ;  40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7 - 8, cooled
Reference
Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  pH 6
Reference
Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary
Larionov, Oleg V.; Savel'eva, Tatyana F.; Kochetkov, Konstantin A.; Ikonnokov, Nikolai S.; Kozhushkov, Sergei I.; et al, European Journal of Organic Chemistry, 2003, (5), 869-877

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  0 °C
1.2 Solvents: Toluene ;  0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Reference
Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Shi, Yubai; Ma, Shaohua; Zhang, Yulin; Wang, Yanfang; Lu, Jin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  5 min, -30 °C
1.3 Reagents: Triethylamine ;  20 h, rt
Reference
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands
Xu, Yaochun; Correia, Isabelle; Ha-Duong, Tap; Kihal, Nadjib; Soulier, Jean-Louis; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Reference
Design, synthesis and testing of Beta-strand mimics as protease inhibitors
Aitken, Steve, 2006, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Solvents: Dichloromethane ;  overnight, 40 °C
Reference
Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa
Ng, Vivian; Kuehne, Sarah A.; Chan, Weng C., Chemistry - A European Journal, 2018, 24(36), 9136-9147

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  20 min, -15 °C
1.2 Solvents: Dichloromethane ;  30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ;  rt
Reference
Direct Targeting of Rab-GTPase-Effector Interactions
Spiegel, Jochen; Cromm, Philipp M.; Itzen, Aymelt; Goody, Roger S.; Grossmann, Tom N.; et al, Angewandte Chemie, 2014, 53(9), 2498-2503

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Reference
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Reference
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

Production Method 10

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  3 h, rt
Reference
Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids
Ueki, Hisanori; Ellis, Trevor K.; Martin, Collin H.; Boettiger, Tomas U.; Bolene, Shawna B.; et al, Journal of Organic Chemistry, 2003, 68(18), 7104-7107

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; reflux → 66 °C
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ;  5 min, -5 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
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Watson, Morag E.; Jamieson, Craig; Kennedy, Alan R.; Mason, Andrew M., Tetrahedron, 2019, 75(36),

Production Method 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -30 - -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  -30 °C; 10 h, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  rt; 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  pH 2.0 - 2.5, 20 - 25 °C
Reference
Disubstituted amino acids and methods of preparation and use thereof
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Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ;  rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  70 °C; 2 h, 70 °C
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; 30 min, -10 °C
1.2 -30 °C; 10 h, rt
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  12 h, rt
Reference
Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes
Craig, Austin; Kolks, Niklas; Urusova, Elizaveta A.; Zischler, Johannes; Brugger, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508

Production Method 20

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 10 min, rt
1.2 Solvents: Dichloromethane ;  rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases
Li, Linfeng ; Chenna, Bala C. ; Yang, Kai S. ; Cole, Taylor R.; Goodall, Zachary T.; et al, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287

Production Method 21

Reaction Conditions
1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ;  10 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Methanesulfonyl chloride ;  20 min, -10 °C
1.3 overnight, -10 °C → rt
Reference
Synthesis of Chiral Spin-Labeled Amino Acids
Vuong, Wayne; Mosquera-Guagua, Fabricio; Sanichar, Randy; McDonald, Tyler R.; Ernst, Oliver P. ; et al, Organic Letters, 2019, 21(24), 10149-10153

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Suppliers

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(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:56
Price ($):256.0/843.0
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Additional information on (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 96293-17-3, commonly referred to as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which combines a pyrrolidine ring with benzoyl and benzyl substituents, making it a valuable subject for both academic research and industrial applications.

Pyrrolidine derivatives have long been studied for their potential in drug discovery due to their unique pharmacokinetic properties and ability to interact with various biological targets. The benzoyl group attached to the phenyl ring in this compound adds an additional layer of complexity, enhancing its potential as a ligand or receptor antagonist. Recent studies have highlighted the importance of such structures in modulating enzyme activity and cellular signaling pathways.

The benzyl group present in the molecule further contributes to its hydrophobicity, which is crucial for its solubility and bioavailability. This feature makes it particularly interesting for researchers exploring drug delivery systems and targeted therapy. The stereochemistry of the compound, denoted by the (S) configuration, plays a pivotal role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles, and this compound is no exception.

Recent advancements in computational chemistry have enabled researchers to model the interactions of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with various biomolecules. These studies have provided insights into its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, simulations suggest that the compound could bind effectively to serine proteases, making it a promising candidate for anti-inflammatory and anticoagulant therapies.

In addition to its enzymatic interactions, the compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are critical targets in drug development. Its ability to influence these receptors could pave the way for novel treatments in neurodegenerative diseases and cardiovascular disorders. However, further experimental validation is required to confirm these theoretical predictions.

The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of chiral catalysts has been instrumental in achieving high enantiomeric excess during the synthesis, ensuring the compound's stereochemical integrity. This highlights the importance of green chemistry principles in contemporary pharmaceutical manufacturing.

From an environmental standpoint, the compound's degradation pathways are currently under investigation. Understanding its persistence in different ecosystems is crucial for assessing its ecological impact and ensuring sustainable practices in its production and disposal.

In conclusion, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide represents a fascinating intersection of organic chemistry and pharmacology. Its complex structure, coupled with promising biological activity, positions it as a valuable tool in both research and therapeutic development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative drug discovery.

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Amadis Chemical Company Limited
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
A915503
Purity:99%/99%
Quantity:25g/100g
Price ($):256.0/843.0
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